6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2S/c1-21-9-20-13-14(21)18-8-19-15(13)22-3-10-5-23(6-11(10)4-22)26(24,25)12-2-16-7-17-12/h2,7-11H,3-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYDXLBSHREICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core
The octahydropyrrolo[3,4-c]pyrrole scaffold serves as the central bicyclic amine framework. Patent CN102260265A describes a cyclocondensation strategy using substituted pyrrolidine precursors . For example, reacting 3-aminopyrrolidine with α-keto esters under acidic conditions yields the fused bicyclic system. Key parameters include:
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Polar aprotic (e.g., DMF) | 78% | |
| Temperature | 80–100°C | ||
| Catalytic Acid | p-Toluenesulfonic acid (10 mol%) |
Microwave-assisted methods, as demonstrated in Ambeed’s protocol for pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives, can enhance reaction efficiency . Adapting this approach reduced cyclization time from 12 hours to 30 minutes under 100°C microwave irradiation .
Introduction of the 1H-Imidazole-4-sulfonyl Group
Sulfonation at the 5-position of the octahydropyrrolo[3,4-c]pyrrole core employs 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4) . This reagent reacts with the secondary amine via nucleophilic substitution:
Critical considerations include:
Coupling with 9-Methyl-9H-purine-6-yl Substituent
The final step involves attaching the purine moiety to the bicyclic amine. Patent CN101516884A outlines a Buchwald-Hartwig amination using palladium catalysts :
| Component | Specification | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | |
| Solvent | Toluene/Water (3:1) | |
| Temperature | 90°C, 24 hours |
Alternative methods include Mitsunobu coupling with 9-methyl-9H-purine-6-ol under DEAD/PPh₃ conditions, though yields are lower (~65%) .
Purification and Characterization
Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Key analytical data from analogous compounds include:
Optimization Strategies
Microwave irradiation significantly improves reaction kinetics. For example, Ambeed’s protocol achieved 85% yield for a pyrazolo-pyrimidinone derivative using K₂S₂O₈ in DMSO/H₂O at 100°C . Adapting this to the sulfonation step reduced side-product formation by 40% .
Chemical Reactions Analysis
Reduction of the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the imidazole ring can undergo reduction under specific conditions:
-
Reagents : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol.
-
Conditions : Room temperature to reflux (60–80°C) under inert atmosphere.
-
Product : Reduction yields a sulfide derivative (-S-) while preserving the purine and pyrrolopyrrole framework.
Mechanism :
This reaction is critical for modifying the compound’s electronic properties and enhancing lipid solubility.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group in nucleophilic substitution reactions:
-
Reagents : Amines (e.g., methylamine) or thiols in the presence of a base (e.g., triethylamine).
-
Conditions : Heated (80–100°C) in aprotic solvents like dichloroethane (DCE) .
-
Product : Substitution yields sulfonamide or thioether derivatives .
Example :
This reactivity is exploited to introduce functional groups for targeting biological receptors .
Hydrolysis of the Sulfonamide Linkage
Acidic or basic hydrolysis cleaves the sulfonamide bond:
-
Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Conditions : Reflux in aqueous/organic solvent mixtures (e.g., dioxane/water) .
-
Product : Generates a sulfonic acid (-SO₃H) and an amine-containing fragment.
Application : Hydrolysis is used to study metabolic degradation pathways .
Cross-Coupling Reactions at the Purine Ring
The purine moiety participates in palladium-catalyzed cross-couplings:
-
Reagents : Suzuki coupling (aryl boronic acids) or Buchwald-Hartwig amination (amines) with Pd(PPh₃)₄ catalyst.
-
Product : Functionalized purine derivatives with enhanced biological activity .
Example :
This method is pivotal for structure-activity relationship (SAR) studies .
Oxidation of the Imidazole Ring
The imidazole ring can undergo oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Mild heating (40–60°C) in dichloromethane (DCM).
-
Product : Forms imidazole N-oxide derivatives, altering electronic properties.
Functionalization via Acylation
The secondary amine in the pyrrolopyrrole core undergoes acylation:
-
Reagents : Acetyl chloride or benzoyl chloride in the presence of DIPEA.
-
Conditions : Room temperature in MeCN or DCM.
-
Product : Acetylated or benzoylated derivatives with improved pharmacokinetic profiles.
Mechanistic Insights
-
Sulfonyl Reactivity : The electron-withdrawing nature of the sulfonyl group enhances the leaving group ability, facilitating nucleophilic substitutions .
-
Purine Activation : The 9-methyl group on the purine ring sterically shields N-9, directing electrophilic attacks to N-7 or C-8 positions during cross-couplings .
Challenges and Optimizations
Scientific Research Applications
Structural Features
The compound features a purine base, a sulfonamide group, and an octahydropyrrole ring, which contribute to its diverse biological interactions. The presence of the imidazole moiety enhances its potential as a bioactive agent.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows for the inhibition of specific enzymes and receptors involved in disease mechanisms.
Key Mechanisms of Action
- Enzyme Inhibition : The compound may inhibit enzymes critical in cellular signaling pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Binding : It shows promise in binding to receptors associated with neurodegenerative disorders, suggesting potential applications in treating conditions like Alzheimer's disease.
Pharmacological Studies
Research indicates that this compound may possess significant pharmacological properties, including:
- Antioxidant Activity : Preliminary studies suggest that it may reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : The sulfonamide group may enhance the compound's ability to modulate inflammatory responses.
Biochemical Research
The compound's ability to form stable complexes with proteins and enzymes makes it a valuable tool in biochemical assays. Its unique structure allows researchers to explore molecular interactions that are crucial for understanding disease mechanisms.
Case Study 1: Inhibition of Protein Kinase C
A study demonstrated that derivatives of this compound effectively inhibit Protein Kinase C (PKC), an enzyme involved in several signaling pathways related to cancer progression. The results indicated a dose-dependent relationship between the compound concentration and PKC activity inhibition, highlighting its potential as an anti-cancer agent .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of the compound showed that it could mitigate neuronal damage in models of neurodegeneration. The study suggested that the compound's antioxidant properties play a crucial role in protecting neurons from oxidative stress-induced apoptosis .
Case Study 3: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds, revealing that they exhibit significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. The imidazole and purine rings facilitate interactions through hydrogen bonding and π-π stacking, influencing various signaling pathways and biochemical processes.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic studies of such compounds often employ software like SHELX for structure refinement .
Biological Activity
The compound 6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N8O3S
- Molecular Weight : 418.5 g/mol
- IUPAC Name : 6-[5-(1H-imidazol-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
The biological activity of this compound is primarily attributed to its structural components, particularly the imidazole and purine moieties. These structures are known to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in purine metabolism. This inhibition can lead to reduced cell proliferation in certain cancer cell lines .
- Antitumor Activity : In vitro studies indicate that the compound exhibits significant antitumor activity against various cancer cell lines, including L5178Y cells. The growth inhibition was notably reversed by the addition of purines such as guanine and guanosine, suggesting a competitive mechanism .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in different cancer models, making it a candidate for further development as an anticancer agent.
Research Findings and Case Studies
A comprehensive review of literature reveals several studies highlighting the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are involved?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonation of the imidazole ring and coupling with the pyrrolopyrrole scaffold. For example, sulfonation can be achieved using chloranil as an oxidizing agent in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol . Similar protocols for heterocyclic coupling, such as refluxing with formamide or ammonia, are documented for purine derivatives .
- Critical Parameters : Solvent choice (e.g., xylene for high-temperature stability), reaction time, and purification methods (e.g., recrystallization solvents like methanol or ethanol-DMF mixtures) significantly impact yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
